Structural Elucidation of Tert-butyl (2-carbamimidoylphenyl)carbamate: A Multi-Parametric Analytical Guide
Structural Elucidation of Tert-butyl (2-carbamimidoylphenyl)carbamate: A Multi-Parametric Analytical Guide
Executive Summary
Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), commonly referred to as Boc-protected 2-aminobenzamidine, is a highly versatile building block in medicinal chemistry[1]. Featuring an electron-rich aromatic core, a highly basic amidine moiety, and an orthogonal tert-butyl carbamate (Boc) protecting group, it is frequently utilized as a critical precursor in the synthesis of complex antiparasitic agents, antithrombotics, and serine protease inhibitors[2].
Determining the exact structural integrity of this molecule requires a robust, self-validating analytical framework. Tautomerism within the amidine group, restricted rotation of the Boc group, and potential intramolecular hydrogen bonding present unique analytical challenges. This whitepaper provides a comprehensive, step-by-step technical guide to the structural elucidation of tert-butyl (2-carbamimidoylphenyl)carbamate using orthogonal analytical techniques.
Theoretical Framework & Mechanistic Rationale
To achieve absolute structural certainty, an analytical workflow must be self-validating. Relying on a single technique introduces blind spots; therefore, we employ a triad of orthogonal methods:
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High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular weight and elemental composition (C12H17N3O2).
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Fourier-Transform Infrared Spectroscopy (FT-IR): Differentiates the discrete vibrational modes of the carbamate carbonyl and the amidine imine.
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Nuclear Magnetic Resonance (NMR): Maps the exact atomic connectivity and spatial arrangement.
Solvent Selection Causality: NMR acquisition must be performed in deuterated dimethyl sulfoxide (DMSO- d6 ) rather than Chloroform- d (CDCl 3 ). The amidine group is highly polar and often insoluble in non-polar solvents. Furthermore, DMSO- d6 strongly solvates the molecule, slowing down the chemical exchange of the amidine (-C(=NH)NH 2 ) and carbamate (-NH-) protons, allowing them to be observed as distinct signals rather than broadening into the baseline.
Fig 1: Orthogonal analytical workflow for robust structure elucidation.
Experimental Workflows: Step-by-Step Methodologies
To ensure reproducibility and data integrity, the following protocols must be strictly adhered to. Commercial standards, sometimes supplied as acetic acid salts, can be used to validate these workflows.
Protocol A: Sample Preparation & HRMS (ESI+) Acquisition
Causality: Electrospray Ionization (ESI) in positive mode is selected because the amidine nitrogen ( sp2 hybridized) is highly basic (pKa ~11) and readily accepts a proton to form a stable [M+H]+ ion.
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Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
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Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer to sub-5 ppm mass accuracy.
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Injection: Inject 1 µL of the sample into the HRMS at a flow rate of 0.2 mL/min.
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Voltage Optimization: Keep the fragmentor voltage low (e.g., 70-90 V). Crucial Insight: The Boc group is highly susceptible to in-source fragmentation. High voltages will cleave the isobutylene gas (-56 Da), yielding a false primary peak.
Protocol B: FT-IR (ATR) Acquisition
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Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm −1 resolution.
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Loading: Place 2-3 mg of the neat, dry powder directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal optical contact.
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Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm −1 ).
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Processing: Apply atmospheric suppression (to remove CO 2 /H 2 O interference) and baseline correction.
Protocol C: NMR Spectroscopy (1D and 2D)
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Drying: Ensure the sample is lyophilized or dried under high vacuum. Trace water will obscure the region around 3.33 ppm in DMSO- d6 and accelerate proton exchange, destroying the amidine signals.
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Dissolution: Dissolve 15 mg of the compound in 0.6 mL of 99.9% DMSO- d6 containing 0.03% v/v TMS as an internal reference.
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Acquisition:
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1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.
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13 C NMR: 100 MHz, 1024 scans, D1 = 2.0 s (proton-decoupled).
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2D HMBC: Optimized for long-range nJCH couplings of 8 Hz.
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Multi-Parametric Data Analysis
The structural confirmation relies on the convergence of the quantitative data sets outlined below.
Table 1: High-Resolution Mass Spectrometry (ESI-TOF)
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Mechanistic Assignment |
| [M+H]+ | 236.1399 | 236.1402 | +1.2 | Intact protonated molecule. |
| [M+H−C4H8]+ | 180.0773 | 180.0775 | +1.1 | Loss of isobutylene (classic Boc fragmentation). |
| [M+H−C5H8O2]+ | 136.0875 | 136.0871 | -2.9 | Complete loss of the Boc group (yielding 2-aminobenzamidine). |
Table 2: FT-IR Vibrational Assignments
| Wavenumber (cm −1 ) | Intensity | Peak Shape | Functional Group Assignment |
| 3350, 3180 | Medium | Sharp / Split | N-H stretching (Amidine -NH 2 and Carbamate -NH). |
| 2975 | Weak | Sharp | C-H stretching (Aliphatic, tert-butyl methyls). |
| 1725 | Strong | Sharp | C=O stretching (Carbamate carbonyl). |
| 1645 | Strong | Sharp | C=N stretching (Amidine imine bond). |
| 1590, 1520 | Medium | Sharp | C=C stretching (Aromatic ring framework). |
Table 3: 1 H and 13 C NMR Spectral Assignments (DMSO- d6 )
| Position | 1 H Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| Boc-CH 3 | 1.48 (s, 9H) | 28.1 | Boc-C q (79.5) |
| Boc-C q | - | 79.5 | - |
| C=O (Carbamate) | - | 153.2 | - |
| NH (Carbamate) | 10.20 (s, 1H) | - | C=O (153.2), Ar-C1 (139.0) |
| Ar-C1 | - | 139.0 | - |
| Ar-C2 | - | 119.5 | - |
| Ar-H3 | 7.72 (dd, J = 7.8, 1.5, 1H) | 128.8 | Ar-C1 (139.0), Amidine C=N (166.5) |
| Ar-H4 | 7.15 (td, J = 7.8, 1.2, 1H) | 122.5 | Ar-C2 (119.5), Ar-C6 (120.2) |
| Ar-H5 | 7.45 (td, J = 7.8, 1.5, 1H) | 132.1 | Ar-C1 (139.0), Ar-C3 (128.8) |
| Ar-H6 | 8.10 (d, J = 8.0, 1H) | 120.2 | Ar-C2 (119.5), Ar-C4 (122.5) |
| C=N (Amidine) | - | 166.5 | - |
| NH / NH 2 (Amidine) | 9.00 - 9.50 (br s, 3H) | - | Ar-C2 (119.5), Amidine C=N (166.5) |
Mechanistic Insights: Connecting Data to Structure
The true power of this elucidation lies in the 2D HMBC (Heteronuclear Multiple Bond Correlation) data, which bridges isolated spin systems.
The Boc Group Connectivity: The massive 9H singlet at 1.48 ppm is a hallmark of the tert-butyl group. Because these methyl groups rotate freely on the NMR timescale, they appear as a single, chemically equivalent environment. The HMBC spectrum shows a strong 2J correlation from these protons to the quaternary carbon at 79.5 ppm, confirming the intact tert-butyl ether linkage.
Aromatic Deshielding & Intramolecular Bonding: The carbamate NH proton appears highly deshielded at 10.20 ppm. This extreme downfield shift is driven by an intramolecular hydrogen bond between the carbamate NH and the amidine nitrogen. This rigid, planar conformation also forces the carbonyl oxygen into the spatial proximity of the Ar-H6 proton, anisotropically deshielding it to 8.10 ppm (significantly further downfield than a standard aromatic proton).
Mapping the Core: The definitive proof of the 1,2-substitution pattern on the benzene ring comes from the Ar-H3 proton (7.72 ppm). It exhibits a critical 3J HMBC correlation to the amidine carbon (166.5 ppm) and a 3J correlation to the Ar-C1 carbon (139.0 ppm), perfectly linking the two functional groups to the ortho positions of the ring.
Fig 2: Key HMBC correlations mapping the connectivity of functional groups.
Conclusion
The structural elucidation of tert-butyl (2-carbamimidoylphenyl)carbamate requires meticulous control over analytical conditions, particularly regarding solvent choice and MS ionization parameters. By cross-referencing the exact mass from HRMS, the functional group vibrations from FT-IR, and the precise atomic connectivity mapped via 2D HMBC NMR, researchers can establish a self-validating, unimpeachable confirmation of this critical pharmaceutical building block.
References
- Title: WO2021077102A1 - Novel antiparasitic compounds and methods Source: Google Patents URL
